

# Application Notes and Protocols for STOCK2S-26016

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## Compound of Interest

Compound Name: STOCK2S-26016

Cat. No.: B2633875

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## Introduction

**STOCK2S-26016** is a potent inhibitor of With-No-Lysine (WNK) signaling pathways. It has been identified as an inhibitor of WNK1 and WNK4 kinases, which are crucial regulators of ion homeostasis and blood pressure.[1][2][3] This document provides detailed application notes and protocols for in vitro assays utilizing **STOCK2S-26016** to investigate its mechanism of action and effects on cellular processes.

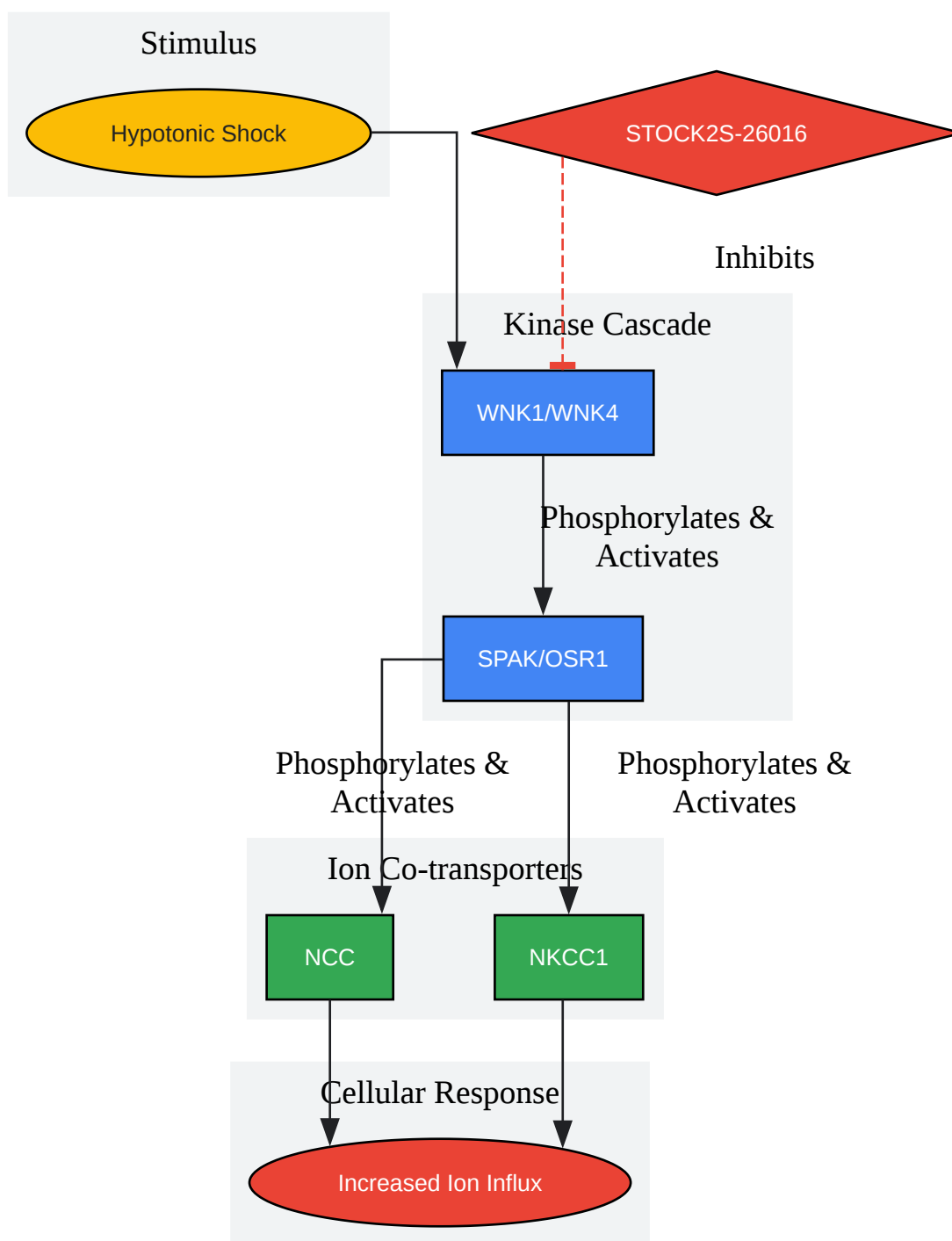
## Mechanism of Action

**STOCK2S-26016** functions by inhibiting the kinase activity of WNK1 and WNK4.[1] This inhibition disrupts the downstream signaling cascade involving STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[4][5] The primary mechanism of action is the disruption of the interaction between WNK kinases and the CCT domain of SPAK/OSR1.[4][6] This leads to a reduction in the phosphorylation of key ion co-transporters such as the sodium-chloride cotransporter (NCC) and the sodium-potassium-chloride cotransporter 1 (NKCC1).[1][2][3] Consequently, **STOCK2S-26016** has demonstrated potential in antihypertensive research and has been shown to inhibit the migration and invasion of cancer cells in vitro.[1][2][3]

## Quantitative Data Summary

Parameter	Value	Cell Line/System	Reference
WNK1 IC50	34.4 $\mu$ M	In vitro kinase assay	<a href="#">[1]</a>
WNK4 IC50	16 $\mu$ M	In vitro kinase assay	<a href="#">[1]</a>
HEK293T Cytotoxicity IC50	4.2 $\mu$ M	CCK8 assay (40 hrs)	<a href="#">[1]</a>

## Signaling Pathway Diagram



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WNK signaling pathway and the inhibitory action of **STOCK2S-26016**.

## Experimental Protocols

## WNK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays and is designed to quantify the inhibitory effect of **STOCK2S-26016** on WNK1 and WNK4 kinase activity.[5][7][8]

Workflow Diagram:



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Workflow for the WNK Kinase Inhibition Assay.

Materials:

- Recombinant WNK1 or WNK4 enzyme
- Kinase substrate (e.g., OSR1 or a peptide substrate)
- **STOCK2S-26016**
- ATP
- ADP-Glo™ Kinase Assay Kit (or similar)
- Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

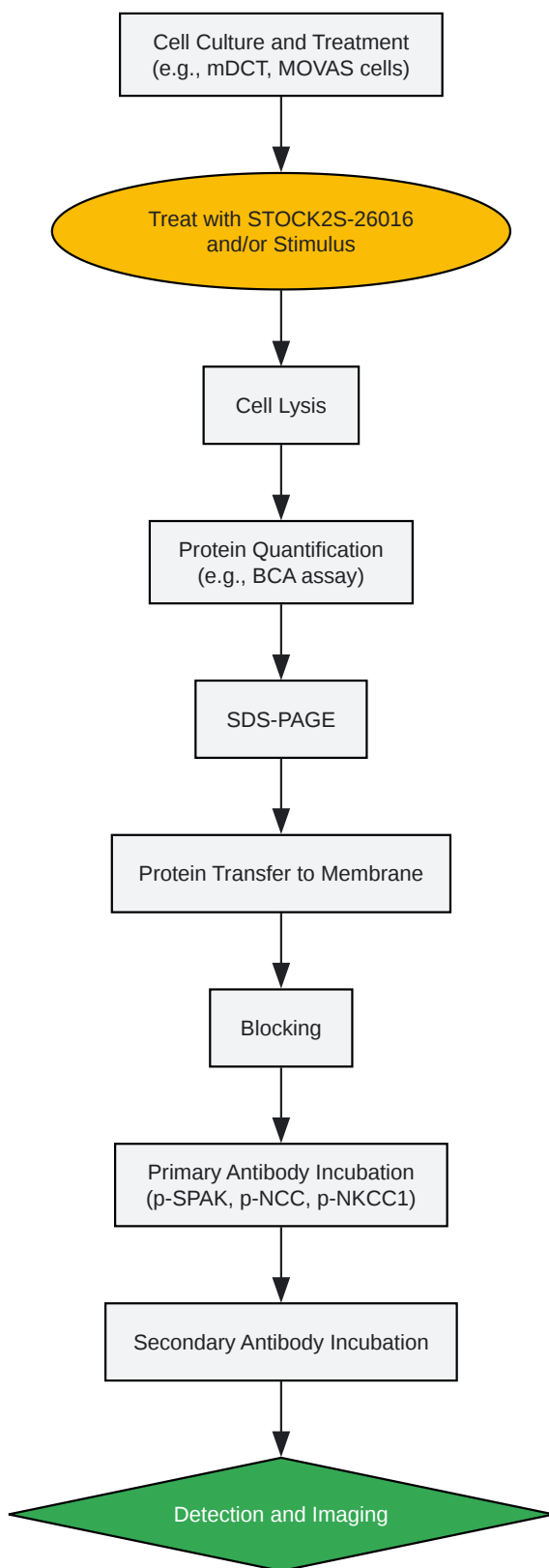
- Compound Preparation: Prepare a serial dilution of **STOCK2S-26016** in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.

- Kinase Reaction Setup:
  - In a 96-well plate, add 5  $\mu$ L of Kinase Reaction Buffer.
  - Add 2.5  $\mu$ L of the diluted **STOCK2S-26016** or DMSO (vehicle control).
  - Add 2.5  $\mu$ L of a solution containing the WNK enzyme and substrate in Kinase Reaction Buffer.
  - Initiate the reaction by adding 2.5  $\mu$ L of ATP solution in Kinase Reaction Buffer. The final reaction volume is 12.5  $\mu$ L.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Reaction Termination and ATP Depletion: Add 12.5  $\mu$ L of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
- Signal Generation: Add 25  $\mu$ L of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **STOCK2S-26016** relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

## Western Blot Analysis of SPAK/NCC/NKCC1 Phosphorylation

This protocol outlines the procedure to assess the effect of **STOCK2S-26016** on the phosphorylation of downstream targets of the WNK pathway in a cellular context.<sup>[9][10][11]</sup>

Workflow Diagram:



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Workflow for Western Blot Analysis.

#### Materials:

- Cell lines (e.g., mDCT, mpkDCT, MOVAS)
- Cell culture medium and supplements
- **STOCK2S-26016**
- Stimulus (e.g., hypotonic low-chloride buffer)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-SPAK/OSR1, anti-phospho-NCC, anti-phospho-NKCC1, and total protein controls)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Procedure:

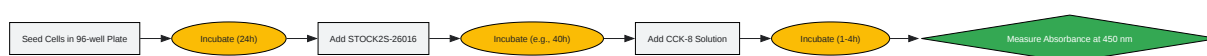
- **Cell Culture and Treatment:** Plate cells and grow to desired confluency. Treat cells with various concentrations of **STOCK2S-26016** for a specified time. A positive control with a known stimulus (e.g., hypotonic shock) can be included.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

- Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
  - Incubate the membrane with the primary antibody (e.g., anti-phospho-SPAK) overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein levels as a loading control.
- Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

## Cell Viability Assay (CCK-8 Assay)

This protocol is based on the Cell Counting Kit-8 (CCK-8) assay to determine the cytotoxic effects of **STOCK2S-26016** on various cell lines.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[12\]](#)[\[13\]](#)

Workflow Diagram:





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### Workflow for the CCK-8 Cell Viability Assay.

#### Materials:

- Cell lines of interest (e.g., HEK293T, cancer cell lines)
- Cell culture medium and supplements
- **STOCK2S-26016**
- Cell Counting Kit-8 (CCK-8)
- 96-well cell culture plates
- Microplate reader

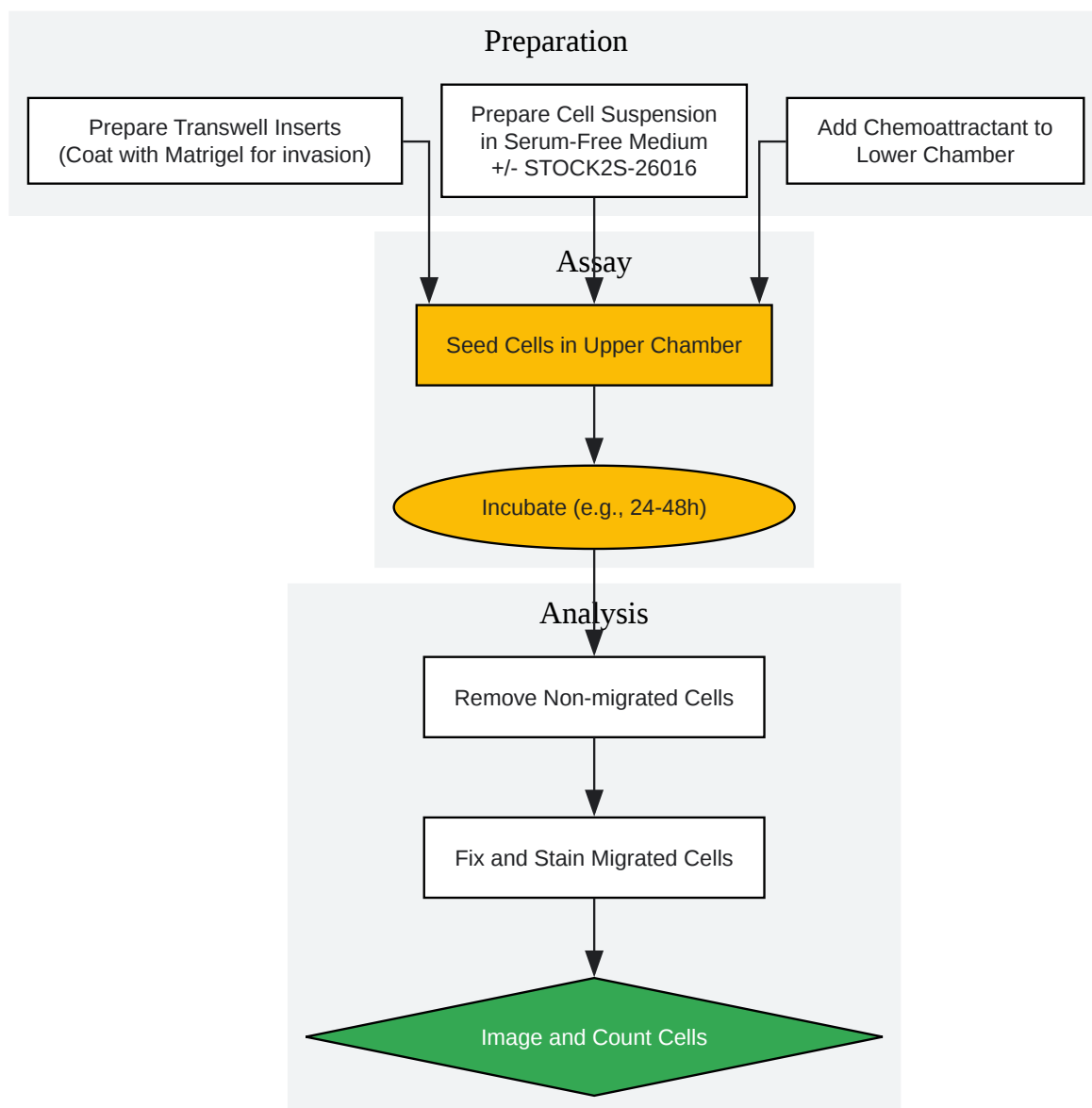
#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of medium. Incubate for 24 hours.
- Compound Treatment: Add 10  $\mu$ L of medium containing various concentrations of **STOCK2S-26016** to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for the desired exposure time (e.g., 40 hours).
- CCK-8 Addition: Add 10  $\mu$ L of CCK-8 solution to each well.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

## Transwell Cell Migration and Invasion Assay

This protocol is to evaluate the effect of **STOCK2S-26016** on the migratory and invasive potential of cancer cells.[2][6][14][15][16]

Workflow Diagram:



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Workflow for the Transwell Migration and Invasion Assay.

#### Materials:

- Cancer cell lines
- Serum-free cell culture medium
- Medium with chemoattractant (e.g., 10% FBS)
- **STOCK2S-26016**
- Transwell inserts (8  $\mu$ m pore size)
- Matrigel (for invasion assay)
- Cotton swabs
- Fixation solution (e.g., methanol)
- Staining solution (e.g., crystal violet)
- Microscope

#### Procedure:

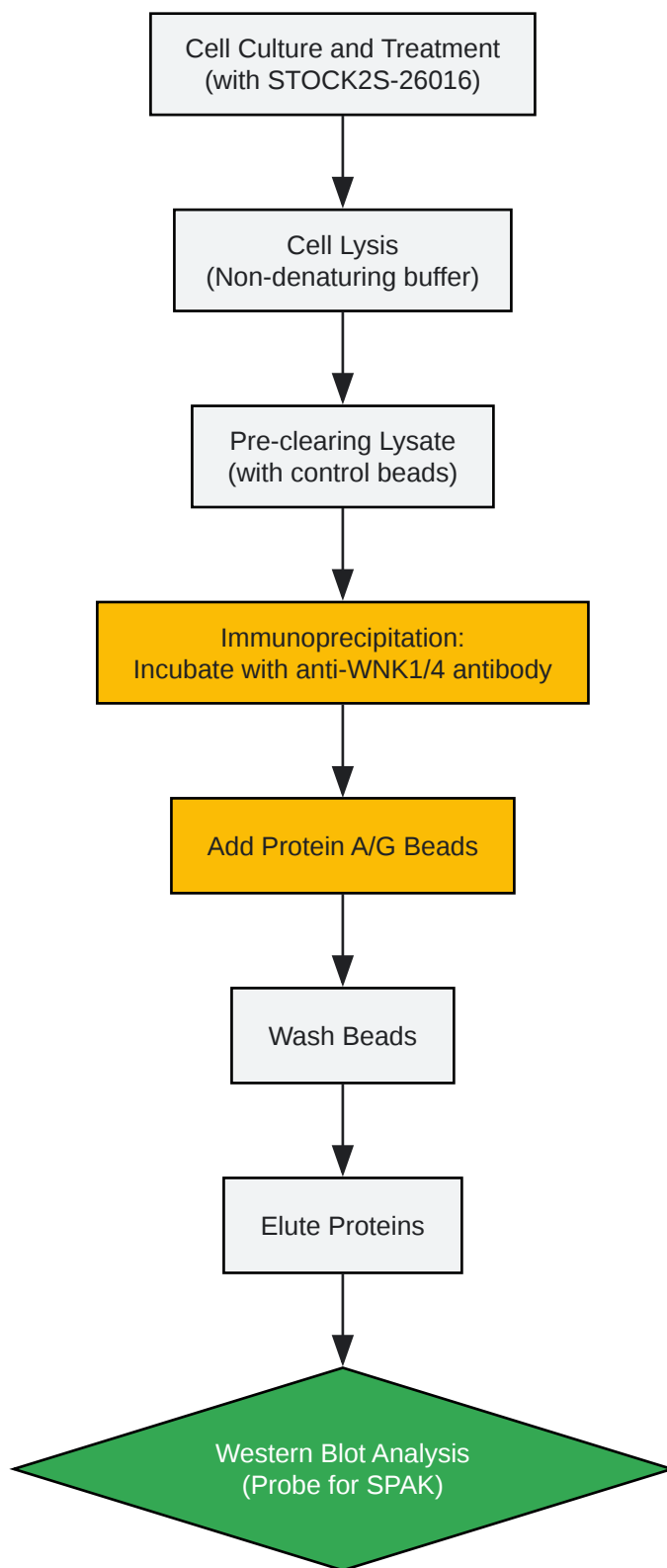
- **Insert Preparation:** For invasion assays, coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify. For migration assays, no coating is needed. Rehydrate the inserts with serum-free medium.
- **Cell Preparation:** Culture cells and then starve them in serum-free medium for several hours. Resuspend the cells in serum-free medium with or without different concentrations of **STOCK2S-26016**.
- **Assay Setup:** Add medium containing a chemoattractant to the lower chamber of the Transwell plate. Seed the prepared cell suspension into the upper chamber.
- **Incubation:** Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

- **Cell Removal:** Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
- **Fixation and Staining:** Fix the cells that have migrated to the lower surface of the insert with methanol. Stain the fixed cells with crystal violet.
- **Imaging and Quantification:** Wash the inserts and allow them to dry. Image the stained cells using a microscope. Count the number of migrated/invaded cells in several random fields of view.
- **Data Analysis:** Compare the number of migrated/invaded cells in the **STOCK2S-26016**-treated groups to the control group.

## Co-Immunoprecipitation (Co-IP) for WNK-SPAK Interaction

This protocol is designed to demonstrate that **STOCK2S-26016** disrupts the interaction between WNK1/4 and SPAK.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Workflow Diagram:



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Workflow for Co-Immunoprecipitation.

#### Materials:

- Cells co-expressing tagged WNK1/4 and SPAK (or endogenous proteins)
- **STOCK2S-26016**
- Co-IP lysis buffer (non-denaturing)
- Primary antibody against WNK1 or WNK4
- Protein A/G magnetic beads or agarose beads
- Wash buffer
- Elution buffer
- SDS-PAGE and Western blot reagents
- Antibodies for Western blotting (anti-WNK1/4 and anti-SPAK)

#### Procedure:

- Cell Treatment and Lysis: Treat cells with **STOCK2S-26016** or vehicle. Lyse the cells in a non-denaturing Co-IP lysis buffer.
- Pre-clearing: Incubate the cell lysate with control beads to reduce non-specific binding.
- Immunoprecipitation:
  - Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., WNK1) overnight at 4°C.
  - Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
- Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

- Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against the "prey" protein (SPAK) to detect its presence in the immunoprecipitated complex. Also, probe for the bait protein (WNK1) to confirm successful immunoprecipitation.
- Data Analysis: Compare the amount of co-immunoprecipitated SPAK in the **STOCK2S-26016**-treated samples versus the control samples. A reduction in the SPAK band intensity in the treated samples indicates disruption of the WNK-SPAK interaction.

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- To cite this document: BenchChem. [Application Notes and Protocols for STOCK2S-26016]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2633875#in-vitro-assays-with-stock2s-26016]

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